N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
CAS No.:
Cat. No.: VC14807410
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O4 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-4-oxophthalazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H19N3O4/c1-22-19(24)14-7-5-4-6-13(14)17(21-22)18(23)20-11-12-8-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
| Standard InChI Key | KFZSBCNNJDQQIW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Introduction
N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound featuring a unique structure that combines elements from both benzyl and phthalazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its heterocyclic structure and the presence of an amide functional group.
Synthesis and Chemical Reactions
The synthesis of N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves organic reactions that require careful control of conditions to ensure purity and yield. Coupling agents like N,N'-dicyclohexylcarbodiimide may be used to facilitate amide bond formation. The compound can undergo various chemical reactions typical for amides and heterocycles, each requiring specific conditions such as temperature, solvent choice, and catalysts.
Biological Activities and Potential Applications
Compounds with similar structures often exhibit biological activities such as anti-inflammatory or anticancer properties due to their ability to modulate signaling pathways. While specific biological activities of N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide have not been extensively documented, its structural features suggest potential applications in medicinal chemistry.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | C19H19N3O4 | 353.4 g/mol | Medicinal chemistry, potential anti-inflammatory or anticancer properties |
| N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide | - | - | Anti-inflammatory or anticancer properties |
| 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) | - | - | Enhancing platelet production, treatment of thrombocytopenia |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume